An In-Depth Technical Guide to N-(4-Aminophenyl)-4-(isopentyloxy)benzamide: Molecular Structure, Properties, and Potential Applications
An In-Depth Technical Guide to N-(4-Aminophenyl)-4-(isopentyloxy)benzamide: Molecular Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse pharmacological activities, including antiemetic, antipsychotic, and anticancer properties. The versatility of the benzamide moiety allows for fine-tuning of its physicochemical and biological properties through substitution on both the benzoyl and anilide rings. This guide focuses on a specific derivative, N-(4-Aminophenyl)-4-(isopentyloxy)benzamide, providing a comprehensive overview of its molecular structure, physicochemical properties, a detailed methodology for its synthesis and characterization, and an exploration of its potential applications in drug discovery based on the activities of structurally related compounds.
This document is intended to serve as a technical resource for researchers and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights into the study of this class of molecules.
Molecular Structure and Physicochemical Properties
N-(4-Aminophenyl)-4-(isopentyloxy)benzamide is a substituted benzamide with the molecular formula C18H22N2O2 and a molecular weight of 298.4 g/mol .[1] Its structure features a central benzamide core with an isopentyloxy group at the 4-position of the benzoyl ring and an amino group at the 4-position of the N-phenyl ring.
IUPAC Name: N-(4-aminophenyl)-4-(isopentyloxy)benzamide[1]
The key structural features of this molecule are:
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A Benzamide Core: The amide linkage provides structural rigidity and potential for hydrogen bonding, which is crucial for interacting with biological targets.
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An N-(4-Aminophenyl) Group: The terminal primary amine is a key functional group that can participate in hydrogen bonding and can be a site for further chemical modification.
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A 4-(Isopentyloxy) Group: This flexible alkyl ether chain increases the lipophilicity of the molecule, which can influence its solubility, membrane permeability, and pharmacokinetic properties.
A summary of its computed physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C18H22N2O2 | PubChem[1] |
| Molecular Weight | 298.4 g/mol | PubChem[1] |
| XLogP3 | 3.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
Synthesis and Characterization
Caption: Proposed synthetic workflow for N-(4-Aminophenyl)-4-(isopentyloxy)benzamide.
Step 1: Synthesis of 4-(Isopentyloxy)benzoic acid
The synthesis begins with the etherification of 4-hydroxybenzoic acid with an isopentyloxy group.
Protocol:
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To a solution of 4-hydroxybenzoic acid in a suitable solvent such as ethanol or DMF, add a base like potassium carbonate.
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Add isopentyl bromide dropwise to the reaction mixture.
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Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Acidify the filtrate with a dilute acid (e.g., HCl) to precipitate the 4-(isopentyloxy)benzoic acid.
-
Filter the precipitate, wash with water, and dry. The product can be recrystallized from a suitable solvent like ethanol/water.
Characterization:
-
¹H NMR: Expect to see signals corresponding to the aromatic protons, the protons of the isopentyloxy chain, and the carboxylic acid proton.
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FT-IR: Look for a broad O-H stretch from the carboxylic acid, a C=O stretch, and C-O stretches from the ether and carboxylic acid.
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Mass Spectrometry: The molecular ion peak corresponding to the mass of 4-(isopentyloxy)benzoic acid (C12H16O3, MW: 208.25) should be observed.[2]
Step 2: Synthesis of 4-(Isopentyloxy)benzoyl chloride
The carboxylic acid is converted to the more reactive acyl chloride.
Protocol:
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In a round-bottom flask, suspend 4-(isopentyloxy)benzoic acid in an excess of thionyl chloride or use an inert solvent like toluene.
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Add a catalytic amount of N,N-dimethylformamide (DMF).
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Heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
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After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
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The crude 4-(isopentyloxy)benzoyl chloride can often be used in the next step without further purification. If needed, it can be purified by vacuum distillation.
Characterization:
-
FT-IR: The broad O-H stretch of the carboxylic acid should disappear, and a sharp C=O stretch at a higher wavenumber, characteristic of an acyl chloride, should appear.
Step 3: Synthesis of N-(4-Nitrophenyl)-4-(isopentyloxy)benzamide
The acyl chloride is coupled with p-nitroaniline. The nitro group serves as a protecting group for the amine and can be reduced in the final step.
Protocol:
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Dissolve p-nitroaniline in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask.
-
Add a base, such as triethylamine or pyridine, to act as an acid scavenger.
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Cool the mixture in an ice bath.
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Add a solution of 4-(isopentyloxy)benzoyl chloride in the same solvent dropwise with stirring.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
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Purify the product by recrystallization or column chromatography.
Characterization:
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¹H NMR: Expect to see signals for the protons of both aromatic rings, the isopentyloxy chain, and the amide N-H proton.
-
¹³C NMR: Signals for all the unique carbons in the molecule should be present.
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FT-IR: Look for the N-H stretch of the amide, the C=O stretch of the amide, and the characteristic stretches of the nitro group.
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Mass Spectrometry: The molecular ion peak corresponding to the mass of N-(4-nitrophenyl)-4-(isopentyloxy)benzamide (C18H21N2O4) should be observed.
Step 4: Synthesis of N-(4-Aminophenyl)-4-(isopentyloxy)benzamide
The final step is the reduction of the nitro group to a primary amine.
Protocol:
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Dissolve N-(4-nitrophenyl)-4-(isopentyloxy)benzamide in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Carry out the reduction using a hydrogen source, such as a hydrogen gas balloon or by transfer hydrogenation with a reagent like ammonium formate.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to yield the final product, N-(4-Aminophenyl)-4-(isopentyloxy)benzamide.
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The product can be purified by recrystallization or column chromatography.
Characterization of the Final Product:
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¹H NMR: The signals in the aromatic region will shift compared to the nitro intermediate. The appearance of a signal for the -NH2 protons is expected.
-
¹³C NMR: The chemical shifts of the carbons in the aminophenyl ring will change upon reduction of the nitro group.
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FT-IR: The characteristic peaks for the nitro group should disappear, and new peaks for the N-H stretching of the primary amine should appear.
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High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final product.
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Purity Assessment (HPLC): High-Performance Liquid Chromatography should be used to determine the purity of the final compound.
Potential Biological Applications
While there is no direct published data on the biological activity of N-(4-Aminophenyl)-4-(isopentyloxy)benzamide, the structural motifs present in the molecule are found in compounds with known pharmacological activities. This allows for an informed inference of its potential therapeutic applications.
Caption: Inferred potential biological applications based on structural analogs.
Anticancer Activity
Many benzamide derivatives have been investigated as anticancer agents.[3] Two potential mechanisms of action for N-(4-Aminophenyl)-4-(isopentyloxy)benzamide in this area include:
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Tyrosine Kinase Inhibition: The N-phenylbenzamide scaffold is a known pharmacophore for the inhibition of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, some N-phenylbenzamide derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[4] The structural features of N-(4-Aminophenyl)-4-(isopentyloxy)benzamide make it a candidate for investigation as a kinase inhibitor.
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DNA Methyltransferase (DNMT) Inhibition: Some N-(4-aminophenyl)benzamide derivatives have been designed as inhibitors of DNA methyltransferases.[5][6] DNMTs are enzymes that play a critical role in epigenetic regulation, and their inhibition can lead to the re-expression of tumor suppressor genes. The 4-amino-N-phenylbenzamide core of the title compound is analogous to structures known to have DNMT inhibitory activity.[5][6]
Antimicrobial Activity
Benzamide derivatives have also been reported to possess a broad spectrum of antimicrobial activities.[3] The lipophilic nature imparted by the isopentyloxy group in N-(4-Aminophenyl)-4-(isopentyloxy)benzamide may enhance its ability to penetrate microbial cell membranes, a key factor for antimicrobial efficacy.[3]
Experimental Workflow for Biological Evaluation
The following is a generalized workflow for the initial biological evaluation of N-(4-Aminophenyl)-4-(isopentyloxy)benzamide.
Caption: A general experimental workflow for the biological evaluation of the title compound.
Conclusion
N-(4-Aminophenyl)-4-(isopentyloxy)benzamide is a benzamide derivative with structural features that suggest potential for biological activity, particularly in the areas of oncology and infectious diseases. While direct experimental data for this specific molecule is lacking in the public domain, this guide provides a comprehensive framework for its synthesis, characterization, and a rationale for its biological evaluation based on the well-documented activities of structurally related compounds. The detailed protocols and workflows presented herein are intended to empower researchers to further investigate this and similar molecules, potentially leading to the discovery of novel therapeutic agents.
References
-
ResearchGate. Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]
-
PubMed. Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation. [Link]
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PubChem. N-(4-Aminophenyl)-3-(isopentyloxy)benzamide. [Link]
-
PubMed Central (PMC). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. [Link]
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